2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound with a unique structure that combines a piperidine ring, a benzoxazole ring, and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with piperidine to form 1-(4-tert-butylbenzoyl)piperidine. This intermediate is subsequently reacted with 2-aminophenol under specific conditions to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzoxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine .
Uniqueness
What sets 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole apart from similar compounds is its unique combination of the piperidine and benzoxazole rings with the tert-butylbenzoyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C23H26N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,3)18-10-8-17(9-11-18)22(26)25-14-12-16(13-15-25)21-24-19-6-4-5-7-20(19)27-21/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
QLMYZQGCTCZIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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